molecular formula C16H13FN4O2S B5720529 N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5720529
M. Wt: 344.4 g/mol
InChI Key: ZETHPPOVYUEYFD-UHFFFAOYSA-N
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Description

Introduction This compound belongs to a class of chemicals involving the thiadiazole and urea functional groups, known for their potential in various biological activities. The chemical structure typically includes a thiadiazole ring, a phenyl group, and a urea linkage, contributing to its unique chemical and physical properties.

Synthesis Analysis The synthesis involves the reaction between amino-thiadiazole derivatives and isocyanates to form the urea linkage. The process is characterized by its specificity towards the functional groups involved, ensuring the formation of the desired product. The exact reaction conditions, such as temperature, solvents, and catalysts, may vary depending on the substituents present on the thiadiazole and phenyl rings (Shi, 2011).

Molecular Structure Analysis The molecular structure is typically analyzed using techniques like X-ray crystallography, showcasing the planar nature of the urea group and its coplanarity with adjacent thiadiazole and phenyl rings. This planarity is often stabilized by intramolecular hydrogen bonds, contributing to the compound's stability and reactivity (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties The compound's chemical reactions often involve modifications at the phenyl or thiadiazole moieties. Its chemical properties are influenced by the presence of electronegative atoms, such as fluorine and oxygen, which can impact its reactivity towards nucleophiles and electrophiles. The urea linkage plays a crucial role in the chemical stability and reactivity of the compound (Zhang et al., 2017).

Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. The presence of the methoxy and fluorophenyl groups can influence the compound's solubility in organic solvents and its melting point. X-ray diffraction studies provide insights into the crystalline structure and intermolecular interactions, such as hydrogen bonding and π-π stacking (Banu et al., 2013).

Chemical Properties Analysis Chemically, the compound exhibits typical urea reactivity but is modified due to the presence of the thiadiazole ring and the substituents attached to it. The electron-withdrawing and electron-donating groups present in the compound can significantly influence its acidity, basicity, and overall reactivity in chemical reactions (Yin et al., 2008).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-23-11-8-6-10(7-9-11)14-20-21-16(24-14)19-15(22)18-13-5-3-2-4-12(13)17/h2-9H,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETHPPOVYUEYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

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